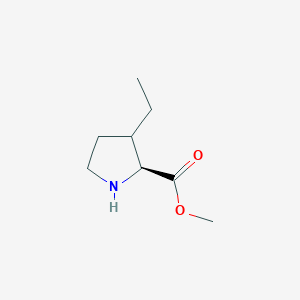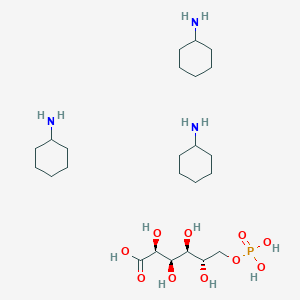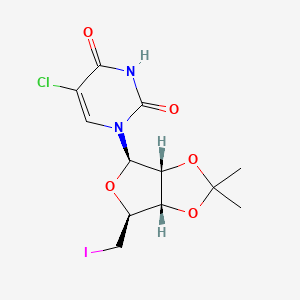
1-油酰-2-棕榈酰甘油
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oleoyl-2-palmitoylglycerol (1-O-POP) is a glycerolipid that is naturally found in the membranes of human cells and is involved in a variety of physiological processes. It is a major component of the human diet, and has been studied extensively for its potential as a therapeutic agent.
科学研究应用
Human Milk Fat Substitute
OPL is a major component in human milk fat substitute (HMFS). It has been found to have a significant impact on bile acid (BA) metabolism and intestinal microbiota composition in newly-weaned Sprague–Dawley rats after four weeks of high-fat feeding .
Bile Acid Metabolism
The presence of OPL in HMFS has been shown to increase the contents of several hepatic primary BAs, ileal primary BAs, and secondary BAs . This suggests that OPL plays a crucial role in regulating bile acid metabolism.
Intestinal Microbiota Composition
OPL has been found to alter the microbiota composition both on the phylum and genus level in rats, predominantly microbes associated with bile-salt hydrolase activity, short-chain fatty acid production, and reduced obesity risk . This suggests a beneficial effect on the host microbial ecosystem.
Regulation of Signaling Pathways
The presence of OPL in HMFS has been associated with the inhibition of ileal FXR-FGF15 and activation of TGR5-GLP-1 signaling pathways . This suggests that OPL plays a role in regulating these important biological signaling pathways.
Enzyme Activity
OPL has been found to increase the levels of enzymes involved in BA synthesis (CYP7A1, CYP27A1, and CYP7B1) in the liver . This suggests that OPL plays a role in regulating enzyme activity.
Thermogenic Protein Levels
The presence of OPL in HMFS has been associated with increased levels of two key thermogenic proteins (PGC1α and UCP1) in perirenal adipose tissue . This suggests that OPL plays a role in regulating thermogenesis.
作用机制
Target of Action
1-Oleoyl-2-palmitoylglycerol (OPO) is a type of structured triacylglycerol (TAG) that is a major component in human milk fat . It primarily targets the alveoli in the lungs, where it acts as a synthetic lung surfactant . The surfactant’s role is to reduce interfacial tension at the air/water interfaces in the alveoli .
Mode of Action
The mode of action of OPO involves reducing the interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and result in respiratory distress .
Biochemical Pathways
OPO is a part of the glycerolipid metabolism pathway . As a diacylglycerol, it contains oleic acid at the sn-1 position and palmitic acid at the sn-2 position . The hydroxyl group in its structure enables further derivatization or replacement with other reactive functional groups .
Pharmacokinetics
As a synthetic lung surfactant, it is administered intratracheally to prevent alveolar collapse .
Result of Action
The primary result of OPO’s action is the prevention of alveolar collapse, thereby reducing the likelihood of respiratory distress . This is particularly beneficial in the treatment of infant respiratory distress syndrome .
Action Environment
The action of OPO can be influenced by environmental factors. For instance, the temperature during the synthesis process of OPO can affect its yield . Furthermore, the storage conditions can impact the stability of OPO . It is recommended to store OPO at -20°C for optimal stability .
属性
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKMFVMCATMEH-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-palmitoylglycerol | |
Q & A
Q1: How does 1-oleoyl-2-palmitoylglycerol influence ghrelin secretion in the stomach?
A1: Research indicates that 1-oleoyl-2-palmitoylglycerol (OP) can directly stimulate the secretion of ghrelin from MGN3-1 cells, a cell line used to study ghrelin production. [] This effect is not observed with 1,3-dioleoyl-2-palmitoylglycerol (OPO), another diacylglycerol found in human milk. The study suggests that OP may achieve this by increasing intracellular cAMP levels and upregulating the expression of preproghrelin and ghrelin O-acyl transferase, key components in ghrelin synthesis. [] This finding suggests a potential mechanism by which human milk, through specific fat components like OP, might influence appetite regulation and energy balance in infants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

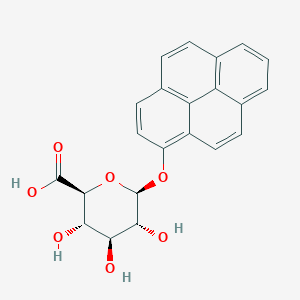
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

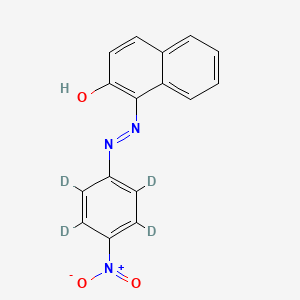

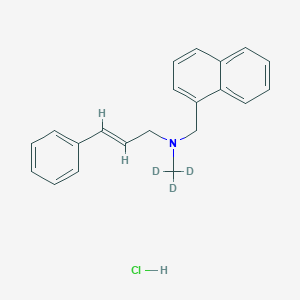
![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)
